4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid
Description
The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:
- An oxane (tetrahydropyran) ring with a carboxylic acid group at position 4.
- A piperidin-4-yl substituent at position 4 of the oxane ring, where the piperidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c28-24(29)26(11-15-31-16-12-26)18-9-13-27(14-10-18)25(30)32-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLQANFRSQWMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fmoc Protection:
Formation of the Oxane Ring: Cyclization reactions to form the oxane ring structure.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
These reactions are carried out under controlled conditions, often involving the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a valuable building block and a protecting group for amines during peptide synthesis. Its unique structure facilitates selective modifications in complex synthetic pathways.
Biology
The compound is utilized in enzyme mechanism studies and as a probe in biological assays. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.
Medicine
Research indicates that 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid has potential therapeutic properties:
- Histone Deacetylase Inhibition : It inhibits various isoforms of histone deacetylases (HDACs), leading to increased acetylation of histones and activation of tumor suppressor genes.
- CTP Synthetase Inhibition : The compound acts as a competitive inhibitor for CTP synthetase, impacting nucleotide biosynthesis and cellular proliferation, particularly in cancer cells.
- Antiparasitic Activity : Demonstrated effectiveness against Trypanosoma species suggests potential applications in treating diseases like Chagas disease and sleeping sickness.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Histone Deacetylase Inhibition | Increased acetylation observed; potential for cancer therapy through gene regulation. |
| CTP Synthetase Inhibition | Significant impact on nucleotide biosynthesis; potential anti-cancer effects noted. |
| Antiparasitic Activity | Effective against Trypanosoma species; implications for treatment of parasitic infections. |
Mechanism of Action
The mechanism of action of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amine functionalities during chemical reactions, allowing for selective modifications. The piperidine and oxane rings contribute to the compound’s stability and reactivity, facilitating its use in various synthetic and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we analyze key structural analogs based on substituent type, backbone heterocycle, and functional group positioning. Data are derived from peer-reviewed publications, safety data sheets (SDS), and commercial catalogs.
Table 1: Structural and Functional Comparison of Similar Compounds
Key Structural and Functional Differences
Backbone Heterocycle
- Oxane vs. Piperidine : The target compound’s oxane ring (tetrahydropyran) provides conformational rigidity compared to piperidine-based analogs (e.g., ). Rigid backbones are advantageous in drug design for enforcing specific binding conformations .
Substituent Effects
- Fmoc-Aminoethyl vs. Fmoc-Piperidinyl ( vs. Target): The aminoethyl linker in introduces flexibility, whereas the piperidinyl group in the target compound adds steric bulk and secondary amine functionality.
- Lipophilic Modifications (): The 4-methylbenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Carboxylic Acid Positioning
- Ring vs. Chain : Carboxylic acid on the oxane ring (target compound) offers spatial constraints compared to aliphatic chain derivatives (e.g., ). This affects salt formation, solubility, and intermolecular interactions.
Biological Activity
The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid is a derivative of piperidine and has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H27NO4
- Molecular Weight : 393.48 g/mol
- CAS Number : 886366-26-3
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorenylmethoxycarbonyl (Fmoc) protecting groups. The process may include several steps such as:
- Formation of the piperidine core.
- Introduction of the Fmoc group.
- Carboxylation to yield the final product.
In Vitro Studies
Research indicates that this compound exhibits inhibitory activity against various biological targets, particularly in the context of cancer and neurodegenerative diseases. The following table summarizes key findings from in vitro studies.
- Histone Deacetylase Inhibition : The compound has been shown to inhibit multiple isoforms of histone deacetylases (HDACs), which play a crucial role in chromatin remodeling and gene regulation. This inhibition can lead to increased acetylation of histones, resulting in transcriptional activation of tumor suppressor genes .
- CTP Synthetase Inhibition : It acts as a competitive inhibitor for CTP synthetase (CTPS), a key enzyme in nucleotide biosynthesis. This action can significantly impact cellular proliferation, particularly in rapidly dividing cells such as cancer cells .
- Antiparasitic Activity : The compound has demonstrated activity against Trypanosoma species, suggesting potential applications in treating diseases like Chagas disease and sleeping sickness .
Case Study 1: HDAC Inhibition
A study investigating the effects of various piperidine derivatives on HDAC activity found that This compound exhibited significant inhibition against HDAC6 and HDAC8, with an IC50 value lower than many known inhibitors like SAHA (suberoylanilide hydroxamic acid). This suggests its potential as an epigenetic modulator in cancer therapy .
Case Study 2: Antiparasitic Efficacy
In a separate study focusing on antiparasitic compounds, this derivative was tested against Trypanosoma brucei. Results indicated a twelve-fold increase in activity compared to control compounds, demonstrating its potential as a lead candidate for drug development against parasitic infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
